molecular formula C8H5BrN2O2 B1378397 5-Bromo-benzooxazole-2-carboxylic acid amide CAS No. 954239-64-6

5-Bromo-benzooxazole-2-carboxylic acid amide

Cat. No. B1378397
CAS RN: 954239-64-6
M. Wt: 241.04 g/mol
InChI Key: GYCRGEYPEQMNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-benzooxazole-2-carboxylic acid amide (5-BBOCA) is an organic compound belonging to the family of benzooxazole derivatives. It is a commercially available compound and is used as a reagent in organic synthesis. In addition to its use in organic synthesis, 5-BBOCA has also been explored for its potential applications in scientific research.

Scientific Research Applications

Environmental Science

In environmental science, this compound can be studied for its degradation products and environmental fate. Understanding its breakdown and interaction with environmental factors contributes to the assessment of its ecological impact and helps in designing greener chemical processes.

Each of these applications leverages the unique chemical structure and reactivity of 5-Bromo-benzooxazole-2-carboxylic acid amide , demonstrating its versatility and importance in scientific research. The compound’s potential for innovation and breakthroughs across these fields is significant, making it a subject of ongoing study and interest .

properties

IUPAC Name

5-bromo-1,3-benzoxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCRGEYPEQMNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-benzooxazole-2-carboxylic acid amide
Reactant of Route 2
Reactant of Route 2
5-Bromo-benzooxazole-2-carboxylic acid amide
Reactant of Route 3
Reactant of Route 3
5-Bromo-benzooxazole-2-carboxylic acid amide
Reactant of Route 4
Reactant of Route 4
5-Bromo-benzooxazole-2-carboxylic acid amide
Reactant of Route 5
5-Bromo-benzooxazole-2-carboxylic acid amide
Reactant of Route 6
5-Bromo-benzooxazole-2-carboxylic acid amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.